molecular formula C11H13N3O3 B13462176 Tert-butyl 5-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate

Tert-butyl 5-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B13462176
M. Wt: 235.24 g/mol
InChI Key: HAOLLMGZBBRFNR-UHFFFAOYSA-N
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Description

Tert-butyl 5-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate: is a member of the pyrazolo[1,5-a]pyrimidine family, which is a class of N-heterocyclic compounds. These compounds have gained significant attention in medicinal chemistry due to their diverse biological activities and potential therapeutic applications . The structure of this compound includes a fused pyrazole and pyrimidine ring system, which contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrazole derivative with a pyrimidine precursor in the presence of a base and a suitable solvent . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone or aldehyde, while reduction of the carboxylate group yields an alcohol .

Scientific Research Applications

Tert-butyl 5-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 5-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to downstream effects on cellular pathways, such as the reduction of inflammation or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 5-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate is unique due to its specific functional groups, which confer distinct reactivity and biological activity. The presence of the tert-butyl and hydroxyl groups allows for targeted modifications and interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C11H13N3O3

Molecular Weight

235.24 g/mol

IUPAC Name

tert-butyl 5-oxo-4H-pyrazolo[1,5-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C11H13N3O3/c1-11(2,3)17-10(16)7-6-12-14-5-4-8(15)13-9(7)14/h4-6H,1-3H3,(H,13,15)

InChI Key

HAOLLMGZBBRFNR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C2NC(=O)C=CN2N=C1

Origin of Product

United States

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